molecular formula C12H15ClN2O2 B1491871 Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate CAS No. 2098072-81-0

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B1491871
CAS No.: 2098072-81-0
M. Wt: 254.71 g/mol
InChI Key: MJUWFJJEHAPGIY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 2-chloropyridin-4-yl substituent and an ethyl ester group. This structure combines the conformational flexibility of the pyrrolidine ring with the aromatic and electronic properties of the chloropyridine moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUWFJJEHAPGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloropyridine moiety, which is crucial for its biological interactions. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:

Antimicrobial Studies

A study explored the antimicrobial efficacy of various derivatives, including this compound, against multidrug-resistant pathogens. The results showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's IC50 was determined through MTT assays, revealing a dose-dependent response in cancer cell viability .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the chloropyridine substituent can significantly influence its potency and selectivity. For instance, substituents that enhance electron density on the aromatic ring have been correlated with increased anticancer activity .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/EffectReference
AntimicrobialKlebsiella pneumoniaeSignificant inhibition observed
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AnticancerA549 (lung adenocarcinoma)Comparable to cisplatin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate and related compounds, focusing on substituents, physicochemical properties, and synthetic relevance.

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) Pyrrolidine 2-Chloropyridin-4-yl, ethyl ester ~254.7 (estimated) Intermediate in drug synthesis; flexible ring
Ethyl 2-Chloro-4-iodopyridine-3-carboxylate Pyridine 2-Chloro, 4-iodo, ethyl ester 327.51 Halogen-rich; potential cross-coupling reagent
Trans-ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate Pyrrolidine Benzyl, 2-fluorophenyl, ethyl ester 327.39 High density (1.166 g/cm³); CNS drug candidate
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Pyrazole 3-Chloropyridin-2-yl, 5-methyl, ethyl ester 269.70 Agrochemical applications; moderate polarity
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Dihydropyridine 4-Chloro, 3-formyl, ethyl ester 217.65 Aldehyde functionality for further derivatization
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate Pyrrolidine-Azetidine tert-Boc-protected azetidine, ethyl ester ~326.4 (estimated) Protected amine for peptide-like synthesis

Key Comparative Insights:

Core Structure and Flexibility

  • The target compound’s pyrrolidine ring offers greater conformational flexibility compared to pyridine or pyrazole cores (e.g., ). This flexibility may enhance binding affinity in drug-receptor interactions.
  • In contrast, dihydropyridine derivatives (e.g., ) exhibit partial saturation, reducing aromaticity but introducing reactivity at the formyl group.

Substituent Effects

  • The 2-chloropyridin-4-yl group in the target compound provides a distinct electronic profile due to chlorine’s electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution .
  • Halogen diversity is evident in Ethyl 2-chloro-4-iodopyridine-3-carboxylate (), where iodine’s bulkiness may hinder certain reactions compared to chlorine.

The tert-Boc group in introduces steric protection for amines, a strategy common in prodrug design.

Synthetic Utility

  • Pyrazole derivatives () are often synthesized via cyclocondensation, whereas pyrrolidine analogs (target, ) may involve ring-closing metathesis or lactam hydrogenation .
  • The aldehyde group in enables further functionalization (e.g., Schiff base formation), a feature absent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate

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